molecular formula C11H12N2O3S B1421962 ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate CAS No. 1286695-39-3

ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate

Cat. No.: B1421962
CAS No.: 1286695-39-3
M. Wt: 252.29 g/mol
InChI Key: OFYPKIPBVSHRHA-UHFFFAOYSA-N
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Description

Ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate (CAS: 1286695-39-3) is a bicyclic heterocyclic compound featuring a fused thiazole and pyrimidine ring system. Its molecular formula is C₁₁H₁₂N₂O₃S, with a molecular weight of 252.29 g/mol . Key structural features include:

  • Methyl groups at positions 3 and 7 of the thiazolo[3,2-a]pyrimidine core.
  • An oxo (keto) group at position 3.
  • An ethyl carboxylate moiety at position 2.

Properties

IUPAC Name

ethyl 3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-4-16-10(15)9-7(3)13-8(14)5-6(2)12-11(13)17-9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYPKIPBVSHRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=O)C=C(N=C2S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Synthesis of Heterocyclic Precursors

The foundational step involves synthesizing heterocyclic intermediates such as 2-amino-thiazole-5-carboxylic acid methyl ester, which serve as key precursors.

  • Methodology:
    A typical approach involves reacting 2-amino-thiazole-5-carboxylic acid methyl ester with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at elevated temperatures (around 100°C). This reaction facilitates cyclization, yielding 6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid methyl ester (Example 1 from).

  • Reaction Conditions:

    • Reagents: 2-amino-thiazole-5-carboxylic acid methyl ester, ethyl acetoacetate
    • Catalyst: Polyphosphoric acid (PPA)
    • Temperature: 100°C
    • Duration: 3 hours
  • Outcome:
    The product is obtained with high yield (~85%) and purity, confirmed via melting point and spectroscopic data.

Condensation with Aromatic Aldehydes

The key step to introduce various substituents involves condensation with aldehydes, often under basic or reflux conditions.

  • Methodology:
    The methyl ester derivative reacts with aromatic aldehydes (e.g., benzaldehyde, 2-methylbenzaldehyde, etc.) in methanol or ethanol, with sodium methylate or pyrrolidine as catalysts, under reflux for extended periods (up to 120 hours). This yields substituted derivatives such as 6-methyl-7-trans-(2-phenyl-ethenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acids (from).

  • Reaction Conditions:

    • Reagents: Ester derivative, aromatic aldehyde
    • Catalyst: Sodium methylate or pyrrolidine
    • Solvent: Methanol or ethanol
    • Temperature: Reflux
    • Duration: 20-120 hours
  • Notes:
    The reaction's duration and conditions are optimized based on the electronic nature of the aldehyde substituents; electron-donating groups accelerate the reaction.

Cyclization via Polyphosphoric Acid

An alternative route involves cyclodehydration of tetrahydropyrimidine intermediates.

  • Methodology:
    Tetrahydropyrimidine derivatives are cyclized using polyphosphoric acid (PPA) at elevated temperatures (around 120°C). This intramolecular cyclization forms the thiazolopyrimidine core with high efficiency (up to 97% yields).

  • Reaction Conditions:

    • Reagents: Tetrahydropyrimidine derivatives
    • Catalyst: Polyphosphoric acid (PPA)
    • Temperature: 120°C
    • Duration: 2 hours
  • Outcome:
    The process yields 2-phenacylthio-dihydropyrimidine derivatives, which are cyclized into the target heterocycle.

Functionalization of the Core

Further modifications include introducing amino, hydrazino, or hydroxyl groups:

  • Hydrazine Derivatives:
    Reaction of the heterocycle with hydrazine derivatives under reflux produces hydrazino-substituted compounds, useful for biological activity studies (,).

  • Hydrolysis and Tautomerism:
    Hydrolysis of certain intermediates yields 3-amino-2-hydroxy derivatives, which are then cyclized or condensed with other reagents to form various derivatives.

Reaction Data Summary

Step Reagents Conditions Yield Key Features
1 2-amino-thiazole-5-carboxylic acid methyl ester + ethyl acetoacetate PPA, 100°C, 3h 85% Cyclization to heterocycle
2 Ester derivative + aromatic aldehyde Reflux, 20-120h 70-97% Substituted derivatives
3 Tetrahydropyrimidine + PPA 120°C, 2h >90% Cyclization to thiazolopyrimidine core
4 Heterocycle + hydrazine derivatives Reflux, 4h 84-89% Functionalized derivatives

Research Findings and Optimization

  • Catalysts and Solvents:
    Polyphosphoric acid (PPA) and acetic acid are preferred for cyclization steps due to their efficiency and ease of removal. Solvent-free methods under microwave irradiation have also been explored for greener synthesis with comparable yields.

  • Reaction Time and Temperature:
    Elevated temperatures (around 100-120°C) are critical for cyclization and condensation steps, with reaction times ranging from 6 hours to over 120 hours depending on the substrate.

  • Yield Optimization:
    Use of excess aldehyde and catalysts like sodium methylate or pyrrolidine enhances yields. Purification via crystallization from ethanol or methanol ensures high purity of final compounds.

Summary of Key Preparation Methods

Method Description Advantages References
Cyclization with PPA Cyclodehydration of tetrahydropyrimidine derivatives High yield, straightforward ,
Multicomponent Condensation Reaction of aldehydes, thiourea, and 1,3-dicarbonyls Versatile, allows substitution variation ,
Solvent-Free Microwave Microwave-assisted synthesis Eco-friendly, rapid

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thiazolopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and controlled temperature environments.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolopyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolopyrimidine core. This interaction can modulate biological pathways, leading to the observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: Halogenated aryl groups (e.g., 4-bromophenyl in ) improve crystallinity via halogen bonding. Benzylidene groups (e.g., 2,4,6-trimethoxybenzylidene in ) enhance π-π stacking and stabilize non-planar ring conformations.

Conformational Flexibility :

  • The pyrimidine ring in most analogs adopts a flattened boat conformation (deviation ~0.2–0.3 Å from planarity) . This puckering is critical for intermolecular interactions and crystal packing.

Physicochemical and Crystallographic Properties

Property This compound Ethyl 5-(4-Bromophenyl) Analog Ethyl 2-(Trimethoxybenzylidene) Analog
Melting Point Not reported 160–162°C 154–156°C
Hydrogen Bonding Likely C–H···O interactions (common in esters) C–H···O and Br···π interactions C–H···O and π-halogen interactions
Crystal System Not reported Monoclinic, P2₁/c Triclinic, P-1
Dihedral Angle (Thiazolo/Phenyl) 85.2° 80.94°

Notes:

  • The ethyl carboxylate group in the target compound facilitates hydrogen bonding (C–H···O), as seen in analogs like .
  • Halogen substituents (e.g., bromine in ) introduce halogen bonding, improving crystallinity .

Biological Activity

Ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Key synthetic routes often utilize starting materials such as thiazole and pyrimidine derivatives, leading to the formation of the desired compound through methods like condensation reactions and subsequent purification techniques.

PropertyValue
Molecular FormulaC11H13N5O2S
Molecular Weight253.31 g/mol
Melting Point248–250 °C
SolubilitySoluble in DMSO and ethanol

2.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown that this compound is effective against various pathogens, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

PathogenMIC (µg/mL)
Staphylococcus aureus<40
Escherichia coli<50
Candida albicans<207

These results indicate a broad-spectrum antimicrobial activity, with particular efficacy against Staphylococcus aureus.

2.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been reported to inhibit the activity of protein kinases such as casein kinase 2 (CK2), which plays a crucial role in cancer cell proliferation. In a study, this compound demonstrated an IC50 value of approximately 1.24 µM against CK2, indicating potent inhibitory action.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)
Hepatocellular carcinoma1.24
Gastric cancer<1.00

The biological activity of this compound can be attributed to its ability to interact with specific biomolecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 µM to 31.64 µM for DNA gyrase.
  • Biofilm Disruption : It has shown potential in inhibiting biofilm formation in bacterial cultures, outperforming traditional antibiotics like ciprofloxacin in some assays.

4. Case Studies

A recent study published in the Journal of Medicinal Chemistry explored the efficacy of various thiazolo-pyrimidine derivatives, including this compound. The research highlighted its potential as a lead compound for developing new antimicrobial agents due to its favorable pharmacokinetic profile and low toxicity levels compared to existing treatments.

Q & A

Q. What experimental designs evaluate substituent effects on reaction mechanisms?

  • Methodology : Use Hammett plots with σ values to correlate substituent electronic effects (e.g., 4-Cl, σ = +0.23) with reaction rates in cyclocondensation. Isotopic labeling (e.g., ¹³C at C5) tracks regioselectivity in ring closure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate
Reactant of Route 2
ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate

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